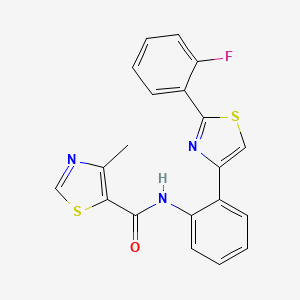
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14FN3OS2 and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound features a complex structure that contributes to its pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure
The compound's structure is characterized by multiple functional groups, including thiazole rings, which are known for their diverse biological activities. The presence of a fluorine atom and methyl groups enhances its lipophilicity and potentially its bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain thiazole derivatives showed IC50 values below those of established chemotherapeutics like doxorubicin, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | 1.98 ± 1.22 | |
| This compound | TBD | TBD | TBD |
Metabolic Effects
The compound has also been investigated for its effects on metabolic disorders, particularly diabetes mellitus (DM). A related thiazole derivative demonstrated protective effects against hyperglycemia in animal models by improving insulin sensitivity and lipid profiles. This suggests that similar compounds may also possess beneficial effects on glucose metabolism and could be explored for diabetes management .
Table 2: Metabolic Effects of Thiazole Derivatives
| Parameter | Control Group | Treated Group | Reference |
|---|---|---|---|
| Serum Glucose (mg/dL) | Elevated | Normalized | |
| Insulin Sensitivity (HOMA-IR) | Increased | Decreased | |
| Lipid Profile (TG, TC, LDL-C) | Elevated | Normalized |
The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Oncogenic Pathways : Some studies suggest that these compounds inhibit key oncogenic pathways such as CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
- Antioxidant Activity : Thiazoles have been shown to possess antioxidant properties, which may mitigate oxidative stress associated with various diseases, including cancer and diabetes .
- Histopathological Changes : In animal studies, histopathological examinations revealed that treatment with thiazole derivatives led to normalization of pancreatic islet morphology in diabetic models, indicating potential protective effects on pancreatic function .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced cancer was treated with a thiazole derivative showing significant tumor regression after several cycles of therapy.
- Case Study 2 : In a diabetic rat model, administration of a similar thiazole compound resulted in improved metabolic parameters and reduced complications associated with diabetes.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c1-12-18(27-11-22-12)19(25)23-16-9-5-3-7-14(16)17-10-26-20(24-17)13-6-2-4-8-15(13)21/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZKKATCWPZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














